molecular formula C16H19N3O4 B1519482 (8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid CAS No. 732926-20-4

(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid

Cat. No.: B1519482
CAS No.: 732926-20-4
M. Wt: 317.34 g/mol
InChI Key: SQVWAFNWFNAQLX-UHFFFAOYSA-N
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Description

(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid: is a complex organic compound with a molecular formula of C16H19N3O4 and a molecular weight of 317.34 g/mol . This compound is characterized by its unique structure, which includes a benzyl group attached to a spirocyclic triaza structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic triaza core. This can be achieved through a multicomponent reaction involving appropriate amines, ketones, and aldehydes under specific conditions. The benzyl group is then introduced through a subsequent reaction with benzyl chloride or benzyl alcohol under catalytic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.

  • Reduction: Reduction reactions can be performed on the carbonyl groups to form corresponding alcohols.

  • Substitution: The triaza ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Alcohols.

  • Substitution: Substituted triaza derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand molecular interactions.

  • Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The triaza ring can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid: can be compared to other similar compounds, such as:

  • Spiro[4.5]decane derivatives: These compounds share a similar spirocyclic structure but may differ in functional groups and substituents.

  • Benzyl derivatives: Compounds with benzyl groups attached to different core structures.

Uniqueness: The uniqueness of this compound lies in its specific combination of the benzyl group and the spirocyclic triaza structure, which provides distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound: is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.

Properties

IUPAC Name

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-13(21)11-19-14(22)16(17-15(19)23)6-8-18(9-7-16)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVWAFNWFNAQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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